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molecular formula C8H7FO2 B1330353 4-Fluorophenyl acetate CAS No. 405-51-6

4-Fluorophenyl acetate

Cat. No. B1330353
M. Wt: 154.14 g/mol
InChI Key: ZNOREXRHKZXVPC-UHFFFAOYSA-N
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Patent
US04780471

Procedure details

4-Fluorophenol (112.1 g, 1.0 mole), sodium acetate (68.89 g, 0.74 mole) and acetic anhydride (107.6 g, 1.05 mole) were mixed in benzene (220 ml) with stirring and heated under reflux for 2 hours. After cooling, water (500 ml) and sodium bicarbonate (100 g, 1.19 mole) were added to the reaction mixture and the mixture was stirred. The mixture was allowed to stand to separate into layers and the aqueous layer was extracted with benzene (500 ml). The organic layers were combined, dried over anhydrous sodium sulfate and distilled to obtain the title compound (147 g, 95.4%), b.p. 84°-86° C./16 mmHg.
Quantity
112.1 g
Type
reactant
Reaction Step One
Quantity
68.89 g
Type
reactant
Reaction Step One
Quantity
107.6 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
95.4%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[C:9]([O-])(=[O:11])[CH3:10].[Na+].C(OC(=O)C)(=O)C.C(=O)(O)[O-].[Na+]>C1C=CC=CC=1.O>[C:9]([O:8][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1)(=[O:11])[CH3:10] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
112.1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
68.89 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
107.6 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
220 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
to separate into layers
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with benzene (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 147 g
YIELD: PERCENTYIELD 95.4%
YIELD: CALCULATEDPERCENTYIELD 128.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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